4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine
Overview
Description
4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H15N3. It has a molecular weight of 201.27 . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with a methyl group at the 4-position and a 3-methylbenzyl group at the 1-position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found.Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed various synthesis methods for pyrazole derivatives, including 4-Methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine and its analogs. These compounds are characterized using spectroscopic and theoretical investigations, including IR, UV–Vis, NMR spectroscopies, and density functional theory (DFT) calculations. These studies reveal insights into the structural properties, vibrational frequencies, and electronic structures of these compounds, aiding in the understanding of their chemical behaviors and potential applications in materials science and molecular electronics (Özkınalı et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of pyrazole derivatives. For instance, pyrazole Schiff bases have been synthesized and tested for their ability to inhibit the growth of various microbial strains. These studies contribute to the search for new antibacterial agents, with some compounds showing promising activities against both Gram-positive and Gram-negative bacteria (Feng et al., 2018).
Antitumor Activities
The antitumor potential of pyrazole derivatives has also been a subject of investigation. Research into the synthesis, characterization, and biological evaluation of these compounds has identified specific structures that exhibit cytotoxic activities against various cancer cell lines. This research provides valuable insights into the development of new chemotherapeutic agents (Titi et al., 2020).
Polymer and Material Science Applications
In the realm of polymer and material science, pyrazole derivatives have been incorporated into polymers to study their optical properties and potential applications in organic electronics. Such research contributes to the development of materials with specific electronic and optical characteristics, useful in various technological applications (Takagi et al., 2013).
Properties
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-12(13)10(2)7-14-15/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJTZEMUNKPLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650879 | |
Record name | 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-62-1 | |
Record name | 4-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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